molecular formula C12H15NO3 B6280194 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE CAS No. 1153384-54-3

4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE

Cat. No.: B6280194
CAS No.: 1153384-54-3
M. Wt: 221.3
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Description

4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE is a benzamide derivative featuring a hydroxyl group at the para-position of the benzene ring and an oxan-4-yl (tetrahydropyran-4-yl) substituent on the amide nitrogen. The parent compound, 4-hydroxybenzamide (CAS 619-57-8, C₇H₇NO₂, MW 137.14), is a simple aromatic amide with a hydroxyl group at the 4-position . Substitution at the amide nitrogen with oxan-4-yl introduces steric and electronic modifications, likely influencing solubility, bioavailability, and biological activity.

Properties

CAS No.

1153384-54-3

Molecular Formula

C12H15NO3

Molecular Weight

221.3

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4-Hydroxy-N-(oxan-4-yl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with oxan-4-amine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

4-Hydroxy-N-(oxan-4-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Hydroxy-N-(oxan-4-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(oxan-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can participate in interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Similar Benzamide Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of 4-HYDROXY-N-(OXAN-4-YL)BENZAMIDE and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Source
4-HYDROXYBENZAMIDE C₇H₇NO₂ 137.14 4-OH, NH₂ Not specified
4-CHLORO-N-(4-METHOXY-2-NITRO-PHENYL)-BENZAMIDE C₁₄H₁₁ClN₂O₄ 306.71 4-Cl, 4-methoxy-2-nitro-phenylamide Not specified
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide C₂₀H₂₂N₂O₄ 354.40 2-hexanoylamino, 4-carboxyphenyl 67% PCAF HAT inhibition at 100 μM
N-(4-BENZOTHIAZOL-2-YL-3-HYDROXY-PHENYL)-4-NITRO-BENZAMIDE C₂₀H₁₃N₃O₄S 391.40 Benzothiazole, 4-nitrobenzamide Not specified
4-(HYDROXYMETHYL)BENZAMIDINE C₈H₁₀N₂O 150.18 4-hydroxymethyl, amidine group Not specified
Key Observations:
  • Substituent Effects: The oxan-4-yl group in this compound introduces a cyclic ether moiety, enhancing lipophilicity compared to the parent 4-hydroxybenzamide. This contrasts with polar substituents like carboxyl groups (e.g., in 2-hexanoylamino derivatives), which improve water solubility but may reduce membrane permeability .
  • Bioactivity: Benzamides with long acyl chains (e.g., 2-hexanoylamino analogs) exhibit moderate PCAF HAT inhibitory activity (~67–79%), suggesting that bulky substituents at the amide nitrogen can enhance target binding .

Pharmacological and Toxicological Insights

  • Activity Trends: highlights that benzamide analogs with 2-acylamino substituents (e.g., hexanoylamino, tetradecanoylamino) show higher PCAF HAT inhibition than anthranilic acid derivatives, emphasizing the role of hydrophobic interactions . The oxan-4-yl group, with moderate hydrophobicity and stereochemical rigidity, may balance solubility and target engagement.

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